molecular formula C21H22O7 B11467155 4-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate

4-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate

Cat. No.: B11467155
M. Wt: 386.4 g/mol
InChI Key: CIJIVCVGTWKSSM-UHFFFAOYSA-N
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Description

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is a complex organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: The initial step involves the synthesis of the benzodioxole core through the condensation of catechol with methoxyacetaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the Friedel-Crafts acylation of the benzodioxole core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxobutan-2-yl Acetate: The final step involves the esterification of the intermediate product with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-phenyl-4-oxobutan-2-yl acetate: Lacks the methoxy group on the phenyl ring.

    4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)-4-oxobutan-2-yl acetate: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl acetate is unique due to the presence of both methoxy groups and the acetate ester, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical and biological contexts.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-4-oxobutan-2-yl] acetate

InChI

InChI=1S/C21H22O7/c1-13(22)28-17(8-14-4-6-16(24-2)7-5-14)11-18(23)15-9-19(25-3)21-20(10-15)26-12-27-21/h4-7,9-10,17H,8,11-12H2,1-3H3

InChI Key

CIJIVCVGTWKSSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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